molecular formula C6H4BrNS B14103045 2-bromo-4H-thieno[3,2-b]pyrrole

2-bromo-4H-thieno[3,2-b]pyrrole

Cat. No.: B14103045
M. Wt: 202.07 g/mol
InChI Key: GQTQDIXTKQDGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4H-thieno[3,2-b]pyrrole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4H-thieno[3,2-b]pyrrole typically involves the bromination of thieno[3,2-b]pyrrole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Mechanism of Action

The mechanism of action of 2-bromo-4H-thieno[3,2-b]pyrrole in biological systems is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4H-thieno[3,2-b]pyrrole is unique due to its specific bromination pattern, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of specialized materials and bioactive compounds .

Properties

Molecular Formula

C6H4BrNS

Molecular Weight

202.07 g/mol

IUPAC Name

2-bromo-4H-thieno[3,2-b]pyrrole

InChI

InChI=1S/C6H4BrNS/c7-6-3-4-5(9-6)1-2-8-4/h1-3,8H

InChI Key

GQTQDIXTKQDGLV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1SC(=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.